LEM-14

Description

Properties

IUPAC Name |

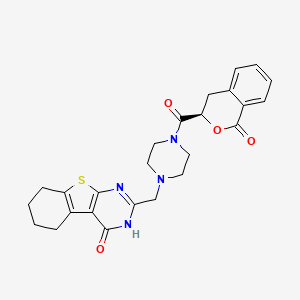

2-[[4-[(3R)-1-oxo-3,4-dihydroisochromene-3-carbonyl]piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4S/c30-22-21-17-7-3-4-8-19(17)34-23(21)27-20(26-22)14-28-9-11-29(12-10-28)24(31)18-13-15-5-1-2-6-16(15)25(32)33-18/h1-2,5-6,18H,3-4,7-14H2,(H,26,27,30)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOXWRFJOUWUKX-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCN(CC4)C(=O)C5CC6=CC=CC=C6C(=O)O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCN(CC4)C(=O)[C@H]5CC6=CC=CC=C6C(=O)O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of LEM-14 in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic regulation, the suite of mechanisms that modify gene expression without altering the DNA sequence itself, is a cornerstone of cellular differentiation, development, and disease. A key aspect of this regulation is the dynamic modification of chromatin structure. Within this complex landscape, the term "LEM-14" has emerged in scientific literature, primarily identifying it as a chemical inhibitor of the histone methyltransferase NSD2. This guide provides an in-depth analysis of this compound's function, its mechanism of action as an epigenetic modulator, and contextualizes it within the broader family of LEM-domain proteins that also play a critical role in chromatin organization.

Part 1: this compound, the NSD2 Inhibitor

This compound is a small molecule inhibitor identified for its specificity towards the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1] NSD2 is a histone lysine methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), an epigenetic mark associated with active transcription and chromatin accessibility. The NSD family of proteins, including NSD1, NSD2, and NSD3, are crucial for chromatin regulation, and their dysregulation is implicated in various cancers, making them significant targets for therapeutic development.[1]

Mechanism of Action

This compound functions as a competitive inhibitor of NSD2. Molecular docking studies suggest that this compound interacts with key amino acid residues within the active pocket of NSD2.[2] Specifically, it is proposed to form hydrogen bonding and hydrophobic interactions with residues such as VAL 14, TYR 17, TRP 20, and PHE 50, thereby preventing the binding of the S-adenosyl methionine (SAM) cofactor and the histone substrate.[2] By inhibiting the methyltransferase activity of NSD2, this compound effectively reduces the levels of H3K36me2, leading to alterations in chromatin structure and gene expression.

Quantitative Data: Inhibitory Activity

The inhibitory potential of this compound and its derivative, this compound-1189, has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate the potency and selectivity of these compounds.

| Compound | Target | In Vitro IC50 (µM) | Reference |

| This compound | NSD2 | 132 | [1] |

| NSD1 | Inactive | [1] | |

| NSD3 | Inactive | [1] | |

| This compound-1189 | NSD1 | 418 | [1] |

| NSD2 | 111 | [1] | |

| NSD3 | 60 | [1] |

Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay:

A common method to determine the IC50 of inhibitors like this compound involves a radiometric or fluorescence-based assay.

-

Reaction Setup: Recombinant human NSD2 enzyme is incubated with a histone H3 substrate (either full-length histone or a peptide fragment) and a radioactively labeled methyl donor, S-adenosyl-[3H]-methionine (³H-SAM), in a suitable reaction buffer.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also included.

-

Incubation: The reactions are incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 1 hour) to allow for the methyltransferase reaction to proceed.

-

Detection: The reaction is stopped, and the radioactively labeled histone substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Workflow Visualization

References

LEM-14: A Selective Inhibitor of the Histone Methyltransferase NSD2

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of LEM-14, a selective inhibitor of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase implicated in the pathogenesis of multiple myeloma and other cancers. This document collates available quantitative data, outlines detailed experimental methodologies for the characterization of NSD2 inhibitors, and presents visual representations of key biological pathways and experimental workflows.

Introduction to NSD2 as a Therapeutic Target

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone lysine methyltransferase that specifically catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2). This epigenetic modification is crucial for chromatin regulation and gene expression.[1] The NSD family of proteins, which also includes NSD1 and NSD3, are considered oncoproteins and drivers of various tumors, making them important drug targets.

In a significant subset of multiple myeloma cases, a chromosomal translocation, t(4;14)(p16.3;q32), leads to the overexpression of NSD2.[2][3] This overexpression is associated with a more aggressive disease course and a poorer prognosis.[2][3] The resulting global increase in H3K36me2 alters the transcriptional landscape, promoting the expression of oncogenes such as IRF4 and CCND2, which are critical for myeloma cell growth and survival.[1] Given its central role in the pathology of t(4;14)+ multiple myeloma and other cancers, the development of selective NSD2 inhibitors is a promising therapeutic strategy.

This compound: A Selective NSD2 Inhibitor

This compound was identified as a specific inhibitor of NSD2.[2] In vitro studies have demonstrated its selectivity for NSD2 over other closely related histone methyltransferases, NSD1 and NSD3.[2] A derivative of this compound, designated this compound-1189, has also been developed and shows a differential inhibition profile across the NSD family.[2] These molecules represent valuable tools for studying the biological functions of NSD proteins and serve as a basis for the development of more potent therapeutic agents.[2]

Quantitative Data

The inhibitory activity of this compound and its derivative, this compound-1189, has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Selectivity Note |

| NSD2 | 132 | Selective for NSD2 |

| NSD1 | Inactive | - |

| NSD3 | Inactive | - |

Data sourced from Shen Y, et al. Biochem Biophys Res Commun. 2019.[2]

Table 2: In Vitro Inhibitory Activity of this compound-1189

| Target | IC50 (µM) |

| NSD1 | 418 |

| NSD2 | 111 |

| NSD3 | 60 |

Data sourced from Shen Y, et al. Biochem Biophys Res Commun. 2019.[2]

Signaling Pathway of NSD2 in Multiple Myeloma

The overexpression of NSD2 due to the t(4;14) translocation is a key oncogenic driver in a subset of multiple myeloma cases. The following diagram illustrates the signaling pathway initiated by NSD2 overexpression.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibitors. The following sections provide representative protocols for key assays used in the characterization of NSD2 inhibitors.

Disclaimer: The following protocols are generalized methodologies for the respective assays. The specific experimental details for the characterization of this compound have not been made publicly available in the cited literature. These protocols are intended to provide a framework for how such an inhibitor would be characterized.

In Vitro Histone Methyltransferase (HMT) Assay for IC50 Determination

This assay is fundamental for determining the potency of an inhibitor against its target enzyme.

Protocol:

-

Reagent Preparation:

-

Prepare a 2x stock solution of recombinant human NSD2 enzyme in assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).

-

Prepare a 2x stock solution of the histone H3 substrate (e.g., full-length histone H3 or a peptide fragment) in assay buffer.

-

Prepare a 2x stock solution of the methyl donor, S-adenosylmethionine (SAM), in assay buffer.

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer.

-

-

Assay Reaction:

-

In a 384-well plate, add 5 µL of the this compound dilution.

-

Add 10 µL of a pre-mixed solution containing the NSD2 enzyme and histone H3 substrate.

-

Initiate the reaction by adding 5 µL of the SAM solution.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Detection:

-

The detection of H3K36me2 can be performed using various methods, including:

-

Radioactive Assay: Using [3H]-SAM and measuring the incorporation of the radioactive methyl group into the histone substrate by scintillation counting.

-

Antibody-based methods (e.g., AlphaLISA, ELISA): Using a specific antibody that recognizes H3K36me2.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a highly sensitive, bead-based immunoassay suitable for high-throughput screening of enzyme inhibitors.

Protocol:

-

Enzymatic Reaction:

-

Perform the HMT reaction as described in section 4.1 in a 384-well microplate.

-

Stop the reaction by adding a solution containing EDTA.

-

-

Detection:

-

Add a mixture of AlphaLISA acceptor beads conjugated to an anti-H3K36me2 antibody and biotinylated anti-histone H3 antibody.

-

Incubate in the dark to allow for antibody-antigen binding.

-

Add streptavidin-coated donor beads.

-

Incubate again in the dark.

-

-

Signal Reading:

-

Read the plate on an Alpha-enabled plate reader. In the presence of H3K36me2, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal.

-

NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay

NanoBRET™ is a live-cell assay that can be used to determine the binding affinity and target engagement of a compound.

Protocol:

-

Cell Preparation:

-

Transfect cells (e.g., HEK293) with a vector expressing NSD2 fused to NanoLuc® luciferase.

-

Plate the transfected cells in a 96-well or 384-well white assay plate.

-

-

Assay:

-

Prepare serial dilutions of this compound.

-

Add a NanoBRET™ tracer that binds to the active site of NSD2 to the cells.

-

Add the this compound dilutions to the cells.

-

Incubate to allow for compound entry and binding to the target.

-

Add the NanoLuc® substrate.

-

-

Signal Reading:

-

Measure the bioluminescent signal from the NanoLuc® donor and the fluorescent signal from the tracer acceptor. The BRET ratio is calculated, and a decrease in this ratio indicates displacement of the tracer by the inhibitor.

-

CUT&RUN (Cleavage Under Targets and Release Using Nuclease) Sequencing

CUT&RUN-seq is a method to profile the genome-wide distribution of DNA-binding proteins and histone modifications with high resolution and low background. It can be used to assess the effect of an NSD2 inhibitor on the global landscape of H3K36me2.

Protocol:

-

Cell Treatment and Harvesting:

-

Treat multiple myeloma cells (e.g., KMS-11) with this compound or a vehicle control for a specified time.

-

Harvest the cells and bind them to Concanavalin A-coated magnetic beads.

-

-

Antibody Incubation:

-

Permeabilize the cells with digitonin.

-

Incubate with a primary antibody specific for H3K36me2.

-

-

pA-MNase Binding and Cleavage:

-

Wash the cells and incubate with Protein A-Micrococcal Nuclease (pA-MNase).

-

Wash to remove unbound pA-MNase.

-

Activate the MNase with Ca2+ to induce cleavage of the DNA surrounding the antibody-bound chromatin.

-

-

DNA Extraction and Sequencing:

-

Stop the reaction with a chelating agent (e.g., EDTA).

-

Collect the released DNA fragments.

-

Prepare sequencing libraries from the purified DNA.

-

Perform paired-end sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of H3K36me2 enrichment.

-

Compare the H3K36me2 profiles between this compound-treated and control cells to identify changes in the epigenetic landscape.

-

Conclusion

This compound represents a significant step forward in the development of targeted therapies against NSD2-driven cancers. Its selectivity for NSD2 provides a valuable tool for dissecting the biological roles of this important epigenetic modifier. The methodologies outlined in this guide provide a robust framework for the further characterization of this compound and the discovery of next-generation NSD2 inhibitors with enhanced potency and drug-like properties. Further studies are warranted to evaluate the cellular activity and in vivo efficacy of this compound and its derivatives.

References

The Role of LEM-14 in the Inhibition of H3K36 Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The methylation of histone H3 at lysine 36 (H3K36) is predominantly associated with actively transcribed regions of the genome and is implicated in various cellular processes, including transcriptional elongation, DNA repair, and RNA splicing. The enzymes responsible for H3K36 methylation, histone methyltransferases (HMTs), are often dysregulated in various diseases, including cancer, making them attractive targets for therapeutic intervention.

This technical guide provides an in-depth overview of LEM-14, a small molecule inhibitor that targets the NSD2 (Nuclear Receptor Binding SET Domain Protein 2) histone methyltransferase, and its role in the inhibition of H3K36 methylation. NSD2, also known as MMSET or WHSC1, is a key enzyme responsible for H3K36 di-methylation (H3K36me2) and its overexpression is linked to a poor prognosis in several cancers, particularly multiple myeloma.[1]

This compound: A Selective Inhibitor of NSD2

This compound was identified as a specific inhibitor of NSD2.[2][3] Its discovery provides a valuable chemical tool for studying the biological functions of NSD2 and for the development of potential therapeutic agents.

Mechanism of Action

This compound functions by targeting the catalytic SET domain of NSD2, thereby blocking its methyltransferase activity.[1] This inhibition prevents the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to the lysine 36 residue on histone H3. The resulting decrease in H3K36me2 levels can lead to alterations in chromatin structure and gene expression, ultimately impacting cancer cell proliferation and survival.

Quantitative Data: In Vitro Inhibition of NSD Family Members

The following table summarizes the in vitro inhibitory activity of this compound and its derivative, this compound-1189, against the NSD family of histone methyltransferases (NSD1, NSD2, and NSD3). The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| This compound | NSD1 | >1000 | [1] |

| NSD2 | 132 | [1] | |

| NSD3 | No activity | [1] | |

| This compound-1189 | NSD1 | 418 | [1] |

| NSD2 | 111 | [1] | |

| NSD3 | 60 | [1] |

Table 1: In vitro IC50 values of this compound and this compound-1189 against NSD family members.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by this compound and a typical experimental workflow for screening and validating such inhibitors.

Experimental Protocols

The following are representative protocols for key experiments involved in the characterization of NSD2 inhibitors like this compound. These are based on established methodologies in the field, as the detailed protocols from the primary publication by Shen et al. (2019) were not fully accessible.

In Vitro Histone Methyltransferase (HMT) Assay for IC50 Determination

This protocol describes a common method to measure the enzymatic activity of NSD2 and determine the IC50 value of an inhibitor.

Materials:

-

Recombinant human NSD2 enzyme (catalytic domain)

-

Histone H3 substrate (e.g., full-length protein or peptide)

-

S-adenosyl-L-[methyl-³H]methionine (³H-SAM)

-

Inhibitor (this compound) at various concentrations

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation fluid

-

Filter paper and scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant NSD2 enzyme, and the histone H3 substrate.

-

Add the inhibitor (this compound) at a range of concentrations to the reaction mixture. Include a control with no inhibitor.

-

Initiate the methylation reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

-

Stop the reaction by spotting the mixture onto filter paper and allowing it to air dry.

-

Wash the filter paper to remove unincorporated ³H-SAM.

-

Add scintillation fluid to the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Cellular H3K36 Methylation

This protocol is used to assess the effect of an inhibitor on the levels of H3K36 methylation within cells.

Materials:

-

Cancer cell line with high NSD2 expression (e.g., multiple myeloma cell line KMS-11)

-

Inhibitor (this compound)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3K36me2, anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture the cancer cells and treat them with various concentrations of the inhibitor (this compound) for a specified time (e.g., 48-72 hours). Include an untreated control.

-

Harvest the cells and lyse them to extract total protein.

-

Quantify the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against H3K36me2 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.

-

Quantify the band intensities to determine the relative change in H3K36me2 levels upon inhibitor treatment.

Conclusion

This compound represents a significant development in the field of epigenetics and cancer research. As a selective inhibitor of NSD2, it provides a powerful tool to dissect the role of H3K36 di-methylation in various biological processes and disease states. The quantitative data on its inhibitory activity and the established experimental protocols for its characterization pave the way for further preclinical and clinical investigations. The continued development of NSD2 inhibitors, spurred by the discovery of molecules like this compound, holds promise for novel therapeutic strategies targeting epigenetic vulnerabilities in cancer.

References

Investigating the Biological Targets of LEM-14: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets of LEM-14, a selective inhibitor of the oncoprotein NSD2. The document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the methods used in its characterization.

Executive Summary

This compound has been identified as a specific inhibitor of Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone lysine methyltransferase. NSD2, also known as MMSET or WHSC1, is a critical enzyme in chromatin regulation, and its aberrant activity is implicated in the progression of several cancers, most notably multiple myeloma with the t(4;14) translocation. This compound's ability to selectively inhibit NSD2 over other closely related histone methyltransferases makes it a valuable tool for studying NSD2 biology and a potential starting point for the development of targeted cancer therapies.

Primary Biological Target: NSD2

The primary biological target of this compound is the histone methyltransferase NSD2.[1] This enzyme plays a crucial role in epigenetics by catalyzing the addition of methyl groups to histone H3 at lysine 36 (H3K36). This methylation is a key signaling event in the regulation of gene expression.

In certain cancers, particularly multiple myeloma, the gene encoding NSD2 is translocated, leading to its overexpression.[1] This overexpression results in aberrant H3K36 methylation, which in turn drives the expression of oncogenes, promoting cancer cell growth and survival. Therefore, inhibiting the enzymatic activity of NSD2 is a promising therapeutic strategy for these malignancies.

Mechanism of Action

This compound functions as a direct inhibitor of the enzymatic activity of NSD2.[1] Molecular docking studies have provided insights into its binding mechanism, suggesting that this compound interacts with key amino acid residues within the active site of NSD2. These interactions are predicted to be a combination of hydrogen bonds and hydrophobic interactions, which effectively block the enzyme's ability to methylate its histone substrate.[2] Specifically, molecular modeling suggests that this compound forms a hydrogen bond with the amino acid residue TRP 59 and engages in hydrophobic interactions with VAL 14, TYR 17, PHE 50, and TRP 20 of NSD2.[2]

Signaling Pathway

The following diagram illustrates the role of NSD2 in chromatin modification and gene expression, and the inhibitory effect of this compound.

Quantitative Data

The inhibitory activity of this compound and its derivative, this compound-1189, has been quantified through in vitro enzymatic assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Compound | Target | In Vitro IC50 (μM) | Selectivity Notes | Reference |

| This compound | NSD2 | 132 | Inactive against NSD1 and NSD3 | [1] |

| This compound-1189 | NSD1 | 418 | Differentially inhibits NSD family members | [1] |

| This compound-1189 | NSD2 | 111 | [1] | |

| This compound-1189 | NSD3 | 60 | [1] |

Experimental Protocols

The identification and characterization of this compound as an NSD2 inhibitor involved several key experimental methodologies. The following sections provide detailed protocols for these techniques.

Virtual Ligand Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, in this case, the NSD2 protein.

Objective: To computationally identify potential small molecule inhibitors of NSD2 from a chemical library.

Methodology:

-

Protein Structure Preparation:

-

Obtain the 3D crystal structure of the NSD2 catalytic SET domain from a protein data bank (e.g., PDB).

-

Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.

-

Define the binding site for docking based on the location of the known substrate or cofactor binding pocket.

-

-

Ligand Library Preparation:

-

Obtain a library of small molecules in a suitable digital format (e.g., SDF or MOL2).

-

Prepare the ligands for docking by generating 3D coordinates, assigning charges, and minimizing their energy.

-

-

Molecular Docking:

-

Use a molecular docking program (e.g., AutoDock, Glide, or GOLD) to predict the binding pose and affinity of each ligand in the NSD2 active site.

-

The docking algorithm samples a large number of possible orientations and conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding free energy.

-

-

Hit Selection and Filtering:

-

Rank the ligands based on their docking scores.

-

Visually inspect the predicted binding poses of the top-scoring compounds to ensure they form reasonable interactions with the protein.

-

Apply additional filters based on drug-like properties (e.g., Lipinski's rule of five) to select the most promising candidates for experimental validation.

-

In Vitro Histone Methyltransferase (HMT) Assay

This biochemical assay is used to measure the enzymatic activity of NSD2 and to determine the inhibitory effect of compounds like this compound.

Objective: To quantify the inhibition of NSD2-mediated histone H3K36 methylation by this compound in vitro.

Materials:

-

Recombinant human NSD2 enzyme

-

Histone H3 substrate (e.g., recombinant histone H3 or a peptide corresponding to the N-terminus of histone H3)

-

S-adenosyl-L-methionine (SAM), the methyl donor

-

This compound and other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

-

Detection reagents (e.g., specific antibody for H3K36me2 and a secondary antibody conjugated to a reporter enzyme for ELISA-based detection, or radiolabeled SAM for a filter-binding assay)

Protocol (ELISA-based):

-

Coating: Coat a 96-well plate with the histone H3 substrate and incubate overnight at 4°C.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.

-

Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% BSA in PBST) and incubating for 1-2 hours at room temperature.

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the assay buffer, SAM, and the recombinant NSD2 enzyme.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.

-

Initiate the enzymatic reaction by adding the NSD2-containing reaction mixture to the wells.

-

Incubate the plate at 30°C for a defined period (e.g., 1 hour) to allow for histone methylation.

-

-

Detection:

-

Wash the plate to remove the reaction components.

-

Add a primary antibody specific for di-methylated H3K36 (H3K36me2) to each well and incubate for 1-2 hours at room temperature.

-

Wash the plate and add a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase - HRP).

-

Incubate for 1 hour at room temperature.

-

Wash the plate and add a substrate for the reporter enzyme (e.g., TMB for HRP).

-

Stop the reaction and measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the identification and validation of this compound as an NSD2 inhibitor.

Virtual Screening Workflow

In Vitro Validation Workflow

References

The Impact of LEM-14 on Gene Expression in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy is increasingly shifting towards targeted approaches that exploit the specific molecular vulnerabilities of tumor cells. One such area of intense investigation is the epigenetic regulation of gene expression, which, when dysregulated, can drive cancer progression. This technical guide focuses on LEM-14 , a small molecule inhibitor of the histone methyltransferase NSD2 (Nuclear SET Domain Containing 2) , also known as MMSET or WHSC1.[1][2] Overexpression and hyperactivity of NSD2 are implicated in various malignancies, including multiple myeloma and certain solid tumors, making it a compelling therapeutic target.[3][4][5]

It is important to distinguish this compound from other similarly named but functionally distinct proteins relevant to cancer biology. METTL14 (Methyltransferase-like 14) is a key component of the N6-methyladenosine (m6A) RNA methyltransferase complex, playing a crucial role in post-transcriptional gene regulation.[6][7][8] Dysregulation of METTL14 has been linked to both oncogenic and tumor-suppressive roles in various cancers.[6][9] Similarly, LEMD1 (LEM Domain Containing 1) is a protein that has been identified as an oncogene in several cancers, including pancreatic and triple-negative breast cancer, promoting tumor progression through pathways like mTORC1 and ERK signaling.[10][11][12] This guide will focus exclusively on the NSD2 inhibitor, this compound, and the broader consequences of NSD2 inhibition on gene expression in cancer cells.

Core Mechanism of Action of NSD2 and its Inhibition by this compound

NSD2 is a histone methyltransferase that specifically catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2).[3][4] This epigenetic mark is associated with a more open chromatin state, facilitating the transcription of a variety of genes, including those that promote cell growth, proliferation, and survival.[4][5][13] In several cancers, genetic alterations such as the t(4;14) translocation in multiple myeloma lead to the overexpression of NSD2.[1][4] This results in a global increase in H3K36me2, leading to the aberrant activation of oncogenic gene expression programs.[4]

This compound is a specific inhibitor of NSD2, with an in vitro IC50 of 132 μM.[1] It shows inactivity against the closely related NSD1 and NSD3, highlighting its specificity.[1] By binding to the catalytic domain of NSD2, this compound and its derivatives block the enzyme's methyltransferase activity.[3] This inhibition leads to a reduction in global H3K36me2 levels, which in turn results in the compaction of chromatin and the silencing of NSD2-target oncogenes.[5][13] This targeted epigenetic modulation can induce cancer cell death and inhibit tumor growth.[4]

Quantitative Data on Gene Expression Changes Following NSD2 Inhibition

The inhibition of NSD2 by small molecules like this compound and other experimental compounds leads to significant changes in the gene expression profiles of cancer cells. The following tables summarize quantitative data from studies on NSD2 inhibition in multiple myeloma and neuroendocrine prostate cancer cells.

Table 1: Downregulation of Key Oncogenes Following NSD2 Inhibition in Multiple Myeloma Cells

| Gene | Cancer Type | Inhibitor | Concentration | Fold Change (Downregulation) | Reference |

| IRF4 | Multiple Myeloma | RK-552 | 3 µM | >2 | [4][14] |

| MYC | Multiple Myeloma | RK-552 | 5 µM | >2 | [14] |

| CCND2 | Multiple Myeloma | RK-552 | 5 µM | >2 | [14] |

| SLAMF7 | Multiple Myeloma | RK-552 | 5 µM | >2 | [14] |

| HIF1A | Multiple Myeloma | RK-552 | 5 µM | >2 | [14] |

Table 2: Gene Signature Changes Following NSD2 Inhibition in a Neuroendocrine Prostate Cancer (NEPC) Model

| Gene Signature | Cancer Model | Inhibitor | Effect | Reference |

| Hallmark Androgen Response | NEPC Patient-Derived Xenograft | KTX1001 | Pronounced Upregulation | [15] |

| Hallmark E2F Targets | NEPC Patient-Derived Xenograft | KTX1001 | Marked Downregulation | [15] |

| Hallmark MYC Targets | NEPC Patient-Derived Xenograft | KTX1001 | Marked Downregulation | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are representative protocols for key experiments used to assess the impact of NSD2 inhibitors on gene expression.

Cell Culture and Treatment

-

Cell Lines: Human multiple myeloma cell lines with the t(4;14) translocation (e.g., KMS-11, KMS-28BM, NCI-H929) and neuroendocrine prostate cancer cell lines (e.g., NCI-H660) are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Inhibitor Treatment: this compound or other NSD2 inhibitors are dissolved in DMSO to create a stock solution. Cells are seeded at a desired density and treated with the inhibitor at various concentrations (e.g., 1-10 µM) or with DMSO as a vehicle control for a specified duration (e.g., 24-72 hours).

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

-

qRT-PCR: The relative expression levels of target genes are quantified by qRT-PCR using a suitable master mix (e.g., SYBR Green) and gene-specific primers on a real-time PCR system. The 2^-ΔΔCt method is used to calculate the fold change in gene expression, with a housekeeping gene (e.g., GAPDH) as an internal control.

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: Cells are treated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine.

-

Chromatin Shearing: Nuclei are isolated and the chromatin is sheared to an average size of 200-500 bp by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody specific for H3K36me2 or NSD2.

-

Washing and Elution: The antibody-chromatin complexes are captured with protein A/G magnetic beads, followed by a series of washes to remove non-specific binding. The chromatin is then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

-

Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) to assess enrichment at specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Western Blotting

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against NSD2, H3K36me2, and a loading control (e.g., β-actin or Histone H3).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of NSD2 and a typical experimental workflow for studying the effects of its inhibition.

Conclusion

This compound and other specific inhibitors of NSD2 represent a promising therapeutic strategy for cancers driven by the aberrant activity of this histone methyltransferase. By reversing the oncogenic H3K36me2 epigenetic mark, these inhibitors can reprogram the gene expression landscape of cancer cells, leading to the silencing of key oncogenes and the induction of tumor-suppressive pathways. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of NSD2 inhibition. Future studies will likely focus on optimizing the potency and selectivity of these inhibitors, exploring combination therapies, and identifying biomarkers to predict patient response.

References

- 1. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NSD2 as a Promising Target in Hematological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. ashpublications.org [ashpublications.org]

- 5. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]

- 6. Insights into roles of METTL14 in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyltransferase-like 14 promotes the tumorigenesis and proliferation of pancreatic cancer cells through myc proto-oncogene signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. METTL14 Inhibits Hepatocellular Carcinoma Metastasis Through Regulating EGFR/PI3K/AKT Signaling Pathway in an m6A-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LEM domain containing 1 promotes pancreatic cancer growth and metastasis by p53 and mTORC1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. LEM Domain Containing 1 Acts as a Novel Oncogene and Therapeutic Target for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]

- 14. Discovery of a novel class NSD2 inhibitor for multiple myeloma with t(4;14)+ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

In-Depth Technical Guide to LEM-14: A Selective NSD2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEM-14 is a small molecule inhibitor that demonstrates high specificity for the nuclear receptor binding SET domain protein 2 (NSD2), a histone lysine methyltransferase. Aberrant NSD2 activity is strongly implicated in the pathogenesis of several malignancies, most notably in t(4;14) positive multiple myeloma. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for the assessment of its inhibitory function and a summary of its effects in preclinical models are presented. Furthermore, this guide elucidates the critical role of NSD2 in cellular signaling pathways and the mechanism by which this compound exerts its therapeutic potential.

Chemical Structure and Properties

This compound has been identified as a potent and selective inhibitor of NSD2.[1] Its chemical identity is established by its CAS number and SMILES notation, which allows for its unambiguous representation in chemical databases and modeling software.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1814881-70-3 | [2][3] |

| SMILES | O=C1C(C2=C(CCCC2)S3)=C3NC(CN4CCN(C([C@H]5CC6=CC=CC=C6C(O5)=O)=O)CC4)=N1 | [3] |

| Molecular Formula | C29H28N4O4S | Calculated |

| Molecular Weight | 528.62 g/mol | Calculated |

| Purity | 98.02% | [3] |

| Solubility | Soluble in DMSO | [3] |

Biological Activity and Mechanism of Action

This compound is a specific inhibitor of the histone methyltransferase activity of NSD2, with an in vitro half-maximal inhibitory concentration (IC50) of 132 µM.[1][2] It exhibits high selectivity for NSD2, showing very weak activity against the closely related NSD1 and no activity against NSD3.[1]

The primary mechanism of action of this compound is the inhibition of NSD2-mediated methylation of histone H3 at lysine 36 (H3K36). In t(4;14) multiple myeloma, the overexpression of NSD2 leads to a global increase in H3K36 dimethylation (H3K36me2), a histone mark associated with active gene transcription. This aberrant epigenetic modification drives the expression of oncogenes, such as IRF4, promoting cancer cell proliferation, survival, and drug resistance. By inhibiting NSD2, this compound reduces H3K36me2 levels, leading to the transcriptional repression of these key oncogenic drivers.

Table 2: In Vitro Inhibitory Activity of this compound and its Derivative

| Compound | Target | IC50 (µM) | Source |

| This compound | NSD2 | 132 | [4] |

| NSD1 | Very Weak Activity | [1] | |

| NSD3 | Inactive | [1] | |

| This compound-1189 | NSD1 | 418 | [4] |

| NSD2 | 111 | [4] | |

| NSD3 | 60 | [4] |

Experimental Protocols

NSD2 Histone Methyltransferase (HMT) Inhibition Assay (Chemiluminescent)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against NSD2, similar to the assay used to characterize this compound.

Materials:

-

Recombinant human NSD2 enzyme

-

S-adenosylmethionine (SAM)

-

Histone H3 substrate (e.g., biotinylated H3 peptide or full-length histone)

-

This compound or other test inhibitors

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 5 mM MgCl2, 2 mM TCEP, 1 mM PMSF)

-

Anti-methylated H3K36 antibody

-

HRP-labeled secondary antibody

-

Chemiluminescent substrate

-

White microplate

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a white microplate, add the assay buffer, recombinant NSD2 enzyme, and the histone H3 substrate.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Initiate the methyltransferase reaction by adding SAM.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and wash the plate.

-

Add the primary antibody against methylated H3K36 and incubate.

-

Wash the plate and add the HRP-labeled secondary antibody.

-

After incubation and washing, add the chemiluminescent substrate.

-

Read the luminescence signal using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram 1: Workflow for NSD2 HMT Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against NSD2.

In Vivo Colorectal Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with ionizing radiation in a colorectal cancer xenograft model, based on available literature.[1]

Materials:

-

Human colorectal cancer cell line (e.g., LoVo)

-

Immunocompromised mice (e.g., Balb/c nude)

-

This compound

-

Vehicle solution

-

Ionizing radiation source

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject colorectal cancer cells into the flank of the immunocompromised mice.

-

Allow tumors to establish and reach a palpable size.

-

Randomize mice into treatment groups (e.g., vehicle, this compound alone, radiation alone, this compound + radiation).

-

Administer this compound (e.g., 5 mg/kg, intraperitoneally) according to the desired dosing schedule.

-

Expose the tumors of the radiation groups to a specified dose of ionizing radiation.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).

Diagram 2: Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.

NSD2 Signaling Pathway in Multiple Myeloma

The t(4;14) translocation in multiple myeloma results in the overexpression of NSD2. This leads to an increase in H3K36me2, which alters the chromatin landscape and activates the transcription of oncogenes. One of the key downstream pathways affected is the PKCα signaling cascade, which contributes to metabolic reprogramming and resistance to therapies like lenalidomide. Inhibition of NSD2 by this compound is expected to reverse these effects.

Diagram 3: Simplified NSD2 Signaling Pathway in t(4;14) Multiple Myeloma

Caption: NSD2 signaling in multiple myeloma and the inhibitory action of this compound.

Conclusion

This compound represents a valuable research tool for investigating the biological roles of NSD2 and for exploring therapeutic strategies targeting epigenetic dysregulation in cancer. Its specificity for NSD2 over other histone methyltransferases makes it a precise probe for dissecting NSD2-dependent pathways. Further studies are warranted to optimize its potency and pharmacokinetic properties for potential clinical development. This technical guide provides a foundational resource for researchers and drug developers working on novel cancer therapeutics targeting the NSD family of enzymes.

References

LEM-14: A Technical Guide for Studying the Biology of NSD Family Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nuclear Receptor Binding SET Domain (NSD) family of histone methyltransferases, comprising NSD1, NSD2, and NSD3, are critical regulators of chromatin structure and gene expression.[1] These enzymes primarily catalyze the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2), epigenetic marks associated with active transcription and the maintenance of chromatin integrity.[2][3] Dysregulation of NSD proteins through mutation, amplification, or translocation is implicated in numerous developmental disorders and cancers, making them compelling targets for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of LEM-14, a chemical probe developed as a specific inhibitor of NSD2, and its utility in elucidating the biological functions of the NSD protein family.[6][7] We present its biochemical activity, detailed experimental protocols for its use, and its application in cellular contexts.

Introduction to the NSD Family of Proteins

The NSD family members, NSD1 (KMT3B), NSD2 (MMSET/WHSC1), and NSD3 (WHSC1L1), are large, multi-domain proteins that share a conserved catalytic SET domain responsible for their methyltransferase activity.[1][8]

-

NSD1: Mutations in NSD1 are the cause of Sotos syndrome, a congenital overgrowth syndrome. It has also been implicated in various cancers.[5]

-

NSD2: Overexpression of NSD2, often resulting from the t(4;14) translocation in multiple myeloma, is a key driver of this malignancy.[2] Its role in other cancers is also an active area of investigation.

-

NSD3: NSD3 is frequently amplified or overexpressed in a range of solid tumors, where it contributes to oncogenesis.[3]

The primary catalytic activity of NSD proteins is the methylation of H3K36. H3K36me2, in particular, is enriched in the bodies of actively transcribed genes and plays a role in DNA repair, and regulation of alternative splicing.[3][8] Beyond their catalytic roles, NSD proteins can also act as scaffolds for the recruitment of other chromatin-modifying enzymes and transcription factors.[1]

This compound: A Chemical Probe for NSD2

This compound was identified as a specific inhibitor of NSD2 through a drug design and discovery effort.[7] It serves as a valuable tool for investigating the specific roles of NSD2 in various biological processes.

Biochemical Activity and Specificity

This compound exhibits inhibitory activity against NSD2 in in vitro histone methyltransferase assays. A structurally related derivative, this compound-1189, was also developed and shows differential activity across the NSD family.[7]

Table 1: In Vitro Inhibitory Activity of this compound and this compound-1189 against NSD Family Proteins [7]

| Compound | Target | IC50 (µM) | Notes |

| This compound | NSD2 | 132 | Inactive against NSD1 and NSD3 |

| This compound-1189 | NSD1 | 418 | Differentially inhibits NSD family members |

| NSD2 | 111 | ||

| NSD3 | 60 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to study NSD protein biology.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol is adapted from general HMT assay procedures and the specific details reported for this compound characterization.[7] It is designed to measure the enzymatic activity of NSD proteins and assess the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant NSD1, NSD2, or NSD3 protein (catalytic domain or full-length)

-

Histone H3 substrate (recombinant, or as part of nucleosomes)

-

S-Adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

This compound or other inhibitors dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, recombinant NSD enzyme (e.g., 50 nM), and histone H3 substrate (e.g., 1 µM).

-

Inhibitor Addition: Add this compound at various concentrations (typically a serial dilution from 1 mM to 1 nM) or DMSO as a vehicle control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Start the methyltransferase reaction by adding ³H-SAM to a final concentration of 1 µM.

-

Incubation: Incubate the reaction plate at 30°C for 1 hour.

-

Stop Reaction: Terminate the reaction by adding 10 µL of 10% trifluoroacetic acid (TFA).

-

Detection: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filter paper three times with 100 mM sodium bicarbonate (pH 9.0) to remove unincorporated ³H-SAM. Air-dry the filter paper.

-

Quantification: Place the filter paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for NSD2 Activity: Western Blot for H3K36me2

This protocol describes how to assess the effect of this compound on the cellular activity of NSD2 by measuring the levels of its product, H3K36me2.

Materials:

-

Cancer cell line with known NSD2 expression (e.g., KMS-11 for multiple myeloma, or a colorectal cancer cell line)

-

Cell culture medium and supplements

-

This compound

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-H3K36me2, anti-total Histone H3

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescence substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or DMSO for 24-72 hours.

-

Histone Extraction: Harvest the cells and perform a histone extraction protocol (e.g., acid extraction) to enrich for histone proteins.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of histone extracts on a 15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against H3K36me2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescence substrate and capture the image.

-

-

Analysis: Strip the membrane and re-probe with an antibody against total histone H3 as a loading control. Quantify the band intensities and normalize the H3K36me2 signal to the total H3 signal.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways related to the study of NSD proteins using this compound.

Experimental Workflow: Screening for NSD2 Inhibitors

Caption: Workflow for the discovery and characterization of NSD2 inhibitors like this compound.

Signaling Pathway: NSD2-Mediated Transcriptional Regulation

Caption: Simplified pathway of NSD2-mediated gene regulation and its inhibition by this compound.

Conclusion

This compound is a valuable chemical probe for investigating the biological functions of NSD2. Its specificity, though moderate in vitro, allows for the targeted interrogation of NSD2's role in cellular processes, particularly in the context of cancer. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the use of this compound by researchers in academia and industry. Further development of more potent and selective NSD2 inhibitors, building on the foundation of probes like this compound, holds promise for the development of novel epigenetic therapies.

References

- 1. ashpublications.org [ashpublications.org]

- 2. mdpi.com [mdpi.com]

- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 6. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Structural insights into the C-terminus of the histone-lysine N-methyltransferase NSD3 by small-angle X-ray scattering [frontiersin.org]

Methodological & Application

Application Notes and Protocols for LEM-14 in Cell Culture

These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing LEM-14, a specific inhibitor of the oncoprotein NSD2 (Nuclear Receptor Binding SET Domain Protein 2), in cell culture experiments. This compound and its derivatives are valuable tools for investigating the biological functions of NSD2, a histone lysine methyltransferase implicated in various cancers, particularly multiple myeloma.

Introduction

This compound is a small molecule inhibitor that specifically targets the catalytic activity of NSD2, an enzyme responsible for the dimethylation of histone H3 at lysine 36 (H3K36me2). Dysregulation of NSD2 activity is a known driver in several cancers. These protocols outline the use of this compound to study its effects on cancer cell viability, proliferation, apoptosis, and its impact on the NSD2 signaling pathway.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound and its derivative, this compound-1189, against NSD family members. This data is crucial for determining the appropriate concentrations for cell-based assays.

| Compound | Target | IC50 (μM) | Reference |

| This compound | NSD2 | 132 | [1] |

| This compound | NSD1 | Inactive | [1] |

| This compound | NSD3 | Inactive | [1] |

| This compound-1189 | NSD1 | 418 | [1] |

| This compound-1189 | NSD2 | 111 | [1] |

| This compound-1189 | NSD3 | 60 | [1] |

Signaling Pathway

This compound inhibits NSD2, a histone methyltransferase that primarily dimethylates histone H3 at lysine 36 (H3K36me2). This epigenetic mark is associated with active gene transcription. NSD2 has been shown to be involved in several downstream signaling pathways that promote cancer cell proliferation, survival, and DNA repair. Inhibition of NSD2 by this compound is expected to reverse these effects.

Experimental Workflow

The following diagram outlines a general workflow for characterizing the effects of this compound on cancer cells.

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

-

Cancer cell line of interest (e.g., multiple myeloma cell line KMS-11, which is t(4;14) positive)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (dissolved in DMSO to create a stock solution, e.g., 100 mM)

-

DMSO (vehicle control)

-

Tissue culture plates (e.g., 96-well, 6-well)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture cancer cells in complete medium in a 37°C, 5% CO2 incubator.

-

Passage cells as needed to maintain logarithmic growth.

-

For experiments, seed cells at a predetermined density in appropriate tissue culture plates.

-

Allow cells to adhere overnight (for adherent cells).

-

Prepare serial dilutions of this compound in complete medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT solution (5 mg/mL in PBS)

-

DMSO or Solubilization Solution

-

Microplate reader

Protocol:

-

Following this compound treatment, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for H3K36me2 Levels

Materials:

-

Cells treated with this compound in 6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-H3K36me2, anti-Histone H3, anti-NSD2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Imaging system

Protocol:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., Histone H3 for H3K36me2, GAPDH for total protein).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

Cells treated with this compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Harvest cells (including floating cells in the supernatant) after this compound treatment.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

References

Application Note: LEM-14 as a Selective Inhibitor in Histone Methylation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone methylation is a critical post-translational modification that plays a fundamental role in regulating chromatin structure and gene expression.[1] This process is dynamically controlled by histone methyltransferases (HMTs), often referred to as "writers," and histone demethylases ("erasers").[1] The Nuclear Receptor Binding SET Domain (NSD) family of proteins, which includes NSD1, NSD2, and NSD3, are key HMTs essential for chromatin regulation.[2] Aberrant activity of these enzymes, particularly NSD2 (also known as MMSET or WHSC1), is linked to the development of various cancers, including multiple myeloma, making them important therapeutic targets.[2]

LEM-14 is a small molecule inhibitor identified as a potent and selective antagonist of NSD2.[3] It provides a valuable chemical tool for investigating the biological functions of NSD2 and for exploring potential therapeutic interventions targeting NSD2-mediated histone methylation.[2] This document provides detailed protocols and guidelines for utilizing this compound in cell-based histone methylation assays.

Mechanism of Action

This compound functions by directly inhibiting the catalytic activity of the NSD2 enzyme. As a histone methyltransferase, NSD2 transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a specific lysine residue on a histone tail. This compound competitively interferes with this process, leading to a reduction in the specific histone methylation mark catalyzed by NSD2. This inhibition of NSD2's "writer" function alters the epigenetic landscape and can subsequently impact gene expression and cellular phenotype.

Caption: Mechanism of NSD2 inhibition by this compound.

Quantitative Data: Inhibitor Specificity

This compound exhibits selectivity for NSD2 over other members of the NSD family. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, demonstrates this specificity.[4] A derivative, this compound-1189, shows a different inhibition profile.[2]

| Compound | Target | In Vitro IC50 (µM) | Reference |

| This compound | NSD2 | 132 | [2][3] |

| NSD1 | Very Weak Activity | [3] | |

| NSD3 | No Activity | [3] | |

| This compound-1189 | NSD1 | 418 | [2] |

| (derivative) | NSD2 | 111 | [2] |

| NSD3 | 60 | [2] |

Experimental Protocols

The following protocols describe a general workflow for assessing the effect of this compound on global histone methylation levels in a cellular context using Western Blotting. This is a common and accessible antibody-based assay for this purpose.[5]

Experimental Workflow Overview

Caption: Workflow for a cell-based histone methylation assay.

Materials and Reagents

-

Cell Line: A relevant cancer cell line known to express NSD2 (e.g., multiple myeloma cell line RPMI-8226, or colorectal cancer lines HCT116, LoVo).[3]

-

This compound: Stock solution prepared in DMSO (e.g., 10-50 mM) and stored at -80°C.

-

Culture Medium: As recommended for the chosen cell line.

-

Reagents for Histone Extraction:

-

Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3.

-

0.2 N Hydrochloric Acid (HCl).

-

2 M Sodium Hydroxide (NaOH).

-

-

Reagents for Western Blot:

-

SDS-PAGE gels (e.g., 15% acrylamide).

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibodies:

-

Anti-H3K36me2 (target mark for NSD2).

-

Anti-total Histone H3 (for loading control).

-

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Cell Culture and Treatment

-

Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

-

Preparation of this compound Dilutions: Thaw the this compound stock solution. Prepare serial dilutions in culture medium to achieve the desired final concentrations. A dose-response experiment (e.g., 0, 10, 25, 50, 100 µM) is recommended to determine the optimal concentration. A study on colorectal cancer cells used concentrations of 15-30 µM for a 48-hour treatment.[3]

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "vehicle control" well that contains the same concentration of DMSO as the highest this compound concentration well.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 48 to 72 hours).

Acid Extraction of Histones

-

Harvest: After incubation, wash the cells twice with ice-cold PBS. Harvest the cells by scraping and transfer them to a microcentrifuge tube.

-

Lysis: Centrifuge the cell suspension at 6,500 x g for 1 minute at 4°C. Discard the supernatant. Resuspend the cell pellet in 1 mL of TEB and lyse on ice for 10 minutes with gentle stirring.

-

Isolate Nuclei: Centrifuge at 6,500 x g for 1 minute at 4°C. Discard the supernatant which contains the cytoplasmic proteins.

-

Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl (approximately 400 µL per 10^7 cells). Incubate overnight at 4°C with rotation.

-

Pellet Debris: Centrifuge at 6,500 x g for 2 minutes at 4°C. Transfer the supernatant, which contains the histone proteins, to a new tube.

-

Quantification: Determine the protein concentration using a BCA or Bradford assay. Aliquot and store at -80°C.

Western Blotting

-

Sample Preparation: Mix 15-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K36me2, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total Histone H3.

Data Analysis

-

Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity for H3K36me2 and total Histone H3 for each sample.

-

Normalization: For each lane, divide the intensity of the H3K36me2 band by the intensity of the corresponding total Histone H3 band.

-

Comparison: Compare the normalized values of the this compound treated samples to the vehicle control to determine the percent reduction in histone methylation.

Alternative Assays

While Western blotting provides semi-quantitative data on global methylation changes, other methods can offer more quantitative or locus-specific information.[5][6]

-

ELISA: Provides a high-throughput, quantitative method for measuring global changes in specific histone modifications.[7]

-

Mass Spectrometry: A highly sensitive and specific method that can directly measure the abundance of various histone modifications without relying on antibodies.[6]

-

Chromatin Immunoprecipitation (ChIP): This technique is used to determine if a specific histone modification is present at a particular genomic locus. When coupled with qPCR (ChIP-qPCR) or sequencing (ChIP-seq), it can reveal how this compound affects gene-specific methylation patterns.[5]

References

- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 2. Identification of this compound inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. IC50 - Wikipedia [en.wikipedia.org]

- 5. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epigentek.com [epigentek.com]

Application Note: Quantifying the Effect of the NSD2 Inhibitor LEM-14 on Global H3K36me2 Levels via Western Blot

Introduction

Histone H3 dimethylation at lysine 36 (H3K36me2) is a critical epigenetic modification involved in the regulation of chromatin structure, DNA repair, and transcription.[1] The establishment of H3K36me2 is primarily catalyzed by the NSD family of histone methyltransferases, including NSD2 (also known as MMSET or WHSC1).[1] Dysregulation of NSD2 activity is implicated in various cancers, making it a key therapeutic target. LEM-14 is a specific inhibitor of the oncoprotein NSD2.[2] By inhibiting the enzymatic activity of NSD2, this compound is expected to decrease the global levels of H3K36me2.

This document provides a detailed protocol for utilizing Western blotting to detect and quantify the changes in global H3K36me2 levels in cells following treatment with this compound. This method is essential for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of action of NSD2 inhibitors.

Signaling Pathway and Experimental Design

The experimental approach is designed to validate the inhibitory effect of this compound on its target, NSD2, by measuring the downstream decrease in the H3K36me2 histone mark.

Caption: Mechanism of this compound action on H3K36 methylation.

Experimental Workflow

The overall workflow involves treating cultured cells with this compound, extracting histones, separating them by size, and using specific antibodies to detect the levels of H3K36me2 and total Histone H3.

Caption: Western blot workflow for H3K36me2 detection.

Detailed Experimental Protocol

This protocol is optimized for detecting histone modifications, which requires specific considerations due to their small size.[3]

1. Materials and Reagents

-

Cell Culture: Appropriate cell line, culture medium, flasks, and incubator.

-

Inhibitor: this compound (and appropriate vehicle, e.g., DMSO).

-

Histone Extraction:

-

Phosphate-Buffered Saline (PBS)

-

Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1x protease inhibitor cocktail.

-

0.2 N Hydrochloric Acid (HCl)

-

2 M NaOH (for neutralization)

-

-

Protein Quantification: Bradford or BCA Protein Assay Kit.

-

SDS-PAGE:

-

15% Bis-Tris gels[4]

-

LDS sample buffer

-

MES SDS running buffer

-

Pre-stained protein standard

-

-

Protein Transfer:

-

Immunoblotting:

-

Tris-Buffered Saline with Tween-20 (TBST): 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.[3]

-

Primary Antibodies:

-

Rabbit anti-H3K36me2 (e.g., Abcam ab9049)

-

Rabbit anti-Histone H3 (loading control, e.g., Abcam ab1791)

-

-

Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG (e.g., Abcam ab6721).

-

-

Detection: Enhanced Chemiluminescence (ECL) detection kit.

2. Procedure

Step 2.1: Cell Treatment

-

Seed cells in culture plates and allow them to adhere and reach 70-80% confluency.

-

Treat cells with the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours) to allow for changes in histone methylation.

Step 2.2: Acid Extraction of Histones [5]

-

Harvest cells by scraping or trypsinization and wash twice with ice-cold PBS. Centrifuge at 600 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in TEB (1 mL per 10^7 cells) and lyse on ice for 10 minutes with gentle stirring.

-

Centrifuge at 600 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

-